The Structure-Activity Relationship of NNC-05-2045 Hydrochloride: A Technical Guide for CNS Drug Discovery
The Structure-Activity Relationship of NNC-05-2045 Hydrochloride: A Technical Guide for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
NNC-05-2045 hydrochloride, a potent γ-aminobutyric acid (GABA) uptake inhibitor, represents a compelling scaffold for the development of novel anticonvulsant and CNS-active agents. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of NNC-05-2045 and its analogs, grounded in field-proven insights and experimental data. We will dissect the key structural motifs of the 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(4-methoxyphenyl)-4-piperidinol core and their influence on inhibitory potency at GABA transporters (GATs) and in vivo anticonvulsant efficacy. This guide is designed to empower researchers with the foundational knowledge and detailed experimental protocols necessary to navigate the complexities of developing next-generation GABAergic modulators.
Introduction: The Rationale for Targeting GABA Uptake
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in regulating neuronal excitability. A reduction in GABAergic neurotransmission is implicated in the pathophysiology of numerous neurological and psychiatric disorders, most notably epilepsy. The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells. Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling. This mechanism has been a successful strategy in the development of antiepileptic drugs.
NNC-05-2045, with the chemical formula C27H31ClN2O2, is a noteworthy GABA uptake inhibitor that has demonstrated significant anticonvulsant properties in preclinical models.[1] Its unique chemical architecture, featuring a carbazole moiety, a propyl linker, and a 4-aryl-4-piperidinol core, provides a rich template for medicinal chemistry exploration. Understanding the SAR of this scaffold is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Core Structure of NNC-05-2045 Hydrochloride
The chemical structure of NNC-05-2045 hydrochloride is 1-[3-(9H-Carbazol-9-yl)propyl]-4-(4-methoxyphenyl)-4-piperidinol hydrochloride. The core can be deconstructed into three key pharmacophoric elements:
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The Carbazole Moiety: A rigid, aromatic system that likely engages in hydrophobic and π-stacking interactions within the transporter binding pocket.
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The Propyl Linker: A flexible three-carbon chain connecting the carbazole and piperidinol rings. Its length and conformation are critical for optimal positioning of the terminal groups.
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The 4-Aryl-4-Piperidinol Core: This unit, featuring a tertiary alcohol and a methoxy-substituted phenyl ring, is crucial for binding affinity and selectivity. The nitrogen atom of the piperidine ring is basic and exists in its protonated form at physiological pH.
Caption: Key Pharmacophoric Elements of NNC-05-2045.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study of a broad series of NNC-05-2045 analogs is not publicly available, a comparative analysis of NNC-05-2045 and its close analog, NNC 05-2090, provides critical insights into the SAR of this chemical class. NNC 05-2090 differs from NNC-05-2045 only in the position of the methoxy group on the phenyl ring (ortho- in NNC 05-2090 versus para- in NNC-05-2045).
Impact of Aryl Substitution on GABA Transporter Inhibition
The position of the methoxy substituent on the 4-phenyl ring significantly influences the inhibitory activity and selectivity towards different GABA transporter subtypes.
| Compound | Phenyl Substituent | GAT-1 (IC50, µM) | GAT-2 (BGT-1) (Ki, µM) | GAT-3 (Ki, µM) | GAT-4 (Ki, µM) |
| NNC-05-2045 | 4-methoxy | 12 ± 2 | - | - | - |
| NNC 05-2090 | 2-methoxy | - | 1.4 ± 0.3 | 15 | 19 |
Data for NNC-05-2045 IC50 at GAT-1 from synaptosomes of rat cerebral cortex.[2] Data for NNC 05-2090 Ki values at cloned mouse GABA transporters (mGATs).[3][4][5]
Key Insights:
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Shift in Selectivity: The seemingly minor shift of the methoxy group from the para- to the ortho-position results in a notable change in the selectivity profile. NNC 05-2090 emerges as a moderately potent and selective inhibitor of the betaine/GABA transporter 1 (BGT-1), also known as GAT-2, with at least 10-fold selectivity over mGAT1, mGAT3, and mGAT4.[3][4]
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Hypothesized Binding Orientations: This suggests that the 4-aryl-4-piperidinol moiety plays a crucial role in subtype selectivity. The ortho-methoxy group in NNC 05-2090 may induce a conformational preference in the molecule that favors binding to the GAT-2 subtype, potentially through specific steric or electronic interactions within the transporter's binding pocket. Conversely, the para-methoxy group of NNC-05-2045 may allow for a different binding orientation that is more favorable for GAT-1 inhibition.
In Vivo Anticonvulsant Activity
The anticonvulsant properties of NNC-05-2045 and NNC 05-2090 have been evaluated in rodent models of epilepsy, providing a functional readout of their GABAergic activity.
| Compound | Sound-Induced Seizures (DBA/2 mice) ED50 (µmol/kg) | Maximal Electroshock (MES) Test ED50 (µmol/kg) |
| NNC-05-2045 | Tonic: - | 29 |
| Clonic: - | - | |
| NNC 05-2090 | Tonic: 6 | 73 |
| Clonic: 19 | - |
Data from intraperitoneal administration in rodents.[2]
Key Insights:
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Potency in Sound-Induced Seizures: NNC 05-2090 is notably potent in the sound-induced seizure model in DBA/2 mice, particularly against the tonic phase. This suggests that its GAT-2 inhibitory activity may be particularly relevant for controlling this type of seizure.
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Maximal Electroshock Test: Both compounds are effective in the MES test, a model for generalized tonic-clonic seizures. Interestingly, NNC-05-2045 is more potent than NNC 05-2090 in this model, indicating that its activity profile, likely dominated by GAT-1 inhibition, is more effective against seizures propagated by this mechanism.
Off-Target Activity
A preliminary off-target screening of NNC-05-2045 revealed binding affinities for sigma (σ), α1-adrenergic, and dopamine D2 receptors in the nanomolar range.
| Compound | σ Receptor (Binding Affinity, nM) | α1 Receptor (Binding Affinity, nM) | D2 Receptor (Binding Affinity, nM) |
| NNC-05-2045 | 113 | 550 | 122 |
| NNC 05-2090 | - | 266 | 1632 |
Data from receptor binding assays.[2]
Key Insights:
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Potential for Side Effects: The affinity for these off-target receptors should be considered during lead optimization. While the potencies are lower than for GABA uptake inhibition, these interactions could contribute to the overall pharmacological profile and potential side effects.
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SAR for Off-Target Effects: The difference in D2 receptor affinity between the two analogs (NNC-05-2045 being more potent) further underscores the sensitivity of the 4-aryl moiety to substitution patterns in dictating interactions with various protein targets.
Experimental Protocols
The following protocols are provided as a guide for the in vitro and in vivo evaluation of NNC-05-2045 analogs.
In Vitro GABA Uptake Assay in Synaptosomes
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).
Methodology:
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Synaptosome Preparation:
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Homogenize fresh brain tissue (e.g., rat cerebral cortex) in ice-cold 0.32 M sucrose solution.
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Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
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Pellet the synaptosomes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).
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Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer).
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GABA Uptake Assay:
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Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for a defined period (e.g., 10 minutes) at 37°C.
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Initiate GABA uptake by adding a solution containing [3H]GABA.
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Allow the uptake to proceed for a short period (e.g., 5 minutes).
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Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]GABA.
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Quantify the amount of [3H]GABA taken up by the synaptosomes using liquid scintillation counting.
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Data Analysis:
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Calculate the percentage of inhibition of [3H]GABA uptake for each concentration of the test compound relative to the vehicle control.
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Determine the IC50 value (the concentration of the compound that inhibits 50% of GABA uptake) by non-linear regression analysis.
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Caption: Workflow for the in vitro GABA uptake assay.
In Vivo Maximal Electroshock (MES) Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
Methodology:
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Animal Preparation:
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Use adult male rodents (e.g., mice or rats) of a standardized strain.
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Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
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Allow for a predetermined absorption period.
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Seizure Induction:
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Apply a suprathreshold electrical stimulus through corneal or ear-clip electrodes. A typical stimulus for mice is 50 mA at 60 Hz for 0.2 seconds.
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Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the assay.
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Data Analysis:
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Record the number of animals in each treatment group that are protected from tonic hindlimb extension.
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Calculate the percentage of protection for each dose.
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Determine the ED50 value (the dose that protects 50% of the animals) using probit analysis.
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In Vivo Sound-Induced Seizure Model in DBA/2 Mice
This model is used to evaluate compounds for their efficacy against reflex seizures.
Methodology:
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Animal Selection:
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Use DBA/2 mice at the age of peak susceptibility to audiogenic seizures (typically 21-28 days).
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Drug Administration:
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Administer the test compound or vehicle to the mice.
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Seizure Induction and Observation:
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Place each mouse individually in an acoustic chamber.
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After a brief acclimatization period, expose the mouse to a high-intensity auditory stimulus (e.g., 110 dB bell for 60 seconds).
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Observe and score the seizure response, which typically includes a wild running phase, followed by clonic seizures, tonic seizures, and potentially respiratory arrest.
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Data Analysis:
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Record the incidence and latency of each seizure phase for each animal.
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Determine the ED50 of the compound for preventing each phase of the seizure.
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Caption: Workflow for in vivo anticonvulsant testing.
Conclusion and Future Directions
The NNC-05-2045 scaffold represents a promising starting point for the development of novel GABA uptake inhibitors. The available SAR data, though limited, clearly indicates that modifications to the 4-aryl-4-piperidinol moiety can significantly impact both potency and selectivity for different GAT subtypes. The greater potency of NNC-05-2045 in the MES model suggests that GAT-1 inhibition is a key driver of efficacy against generalized tonic-clonic seizures, while the potent activity of the GAT-2 selective NNC 05-2090 in the sound-induced seizure model highlights the potential of targeting other GAT subtypes for specific seizure types.
Future research in this area should focus on a more systematic exploration of the SAR of the NNC-05-2045 scaffold. Key areas for investigation include:
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Systematic Modification of the Aryl Ring: Exploration of a wider range of substituents at various positions on the phenyl ring to further probe the requirements for GAT subtype selectivity.
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Modification of the Carbazole Moiety: Investigating the impact of substitution on the carbazole ring system on potency and physicochemical properties.
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Variation of the Propyl Linker: Assessing the effect of linker length and rigidity on activity.
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Comprehensive Off-Target Profiling: A broader screening of analogs against a panel of CNS receptors and enzymes to identify and mitigate potential side effects early in the drug discovery process.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel, safe, and effective GABAergic modulators for the treatment of epilepsy and other CNS disorders.
References
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Dalby, N. O., Thomsen, C., Fink-Jensen, A., Lundbeck, J., Søkilde, B., Man, C. M., Sørensen, P. O., & Meldrum, B. (1997). Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1. Epilepsy research, 28(1), 51–61. [Link]
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Thomsen, C., Sørensen, P. O., & Fink-Jensen, A. (1997). 1-(3-(9H-carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, a novel subtype selective inhibitor of the mouse type II GABA-transporter. British journal of pharmacology, 120(6), 983–985. [Link]
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Scilit. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1. [Link]
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Thomsen, C., Sørensen, P. O., & Fink-Jensen, A. (1997). 1-(3-(9H-carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, a novel subtype selective inhibitor of the mouse type II GABA-transporter. PubMed, 120(6), 983–985. [Link]
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